

The Biological Role of Sebacic Acid in Human Metabolism: A Technical Guide

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Compound of Interest

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Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, has emerged from being primarily an industrial chemical to a molecule of significant interest in human metabolism.^{[1][2]} Endogenously produced through the ω -oxidation of fatty acids, sebacic acid plays a role in alternative energy metabolism and its levels are indicative of certain metabolic disorders.^{[3][4][5]} Recent research has highlighted its potential therapeutic applications, particularly in the management of type 2 diabetes, owing to its favorable effects on glucose homeostasis. Furthermore, its biocompatibility and biodegradability make it a valuable component in the development of drug delivery systems. This technical guide provides an in-depth overview of the biological role of sebacic acid in human metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic and signaling pathways.

Introduction

Sebacic acid (decanedioic acid) is a saturated, straight-chain dicarboxylic acid that is naturally present in the human body as a minor metabolite of fatty acids. While it is found in some foods like royal jelly, its endogenous production is primarily a result of ω -oxidation of medium-chain fatty acids, a process that occurs mainly in the endoplasmic reticulum of the liver and kidneys. This pathway serves as an alternative to the primary β -oxidation pathway for fatty acid degradation, becoming more significant when β -oxidation is impaired.

Historically, elevated levels of sebacic acid and other dicarboxylic acids in the urine (dicarboxylic aciduria) have been recognized as biomarkers for inherited metabolic disorders affecting fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. However, recent investigations have shifted focus towards the physiological effects and therapeutic potential of sebacic acid itself. Studies have demonstrated its ability to act as an alternative energy substrate and to modulate glucose metabolism, making it a molecule of interest for conditions characterized by impaired glucose utilization, such as type 2 diabetes.

Metabolism of Sebacic Acid

The metabolism of sebacic acid involves two key processes: its formation via ω -oxidation and its subsequent breakdown through peroxisomal β -oxidation.

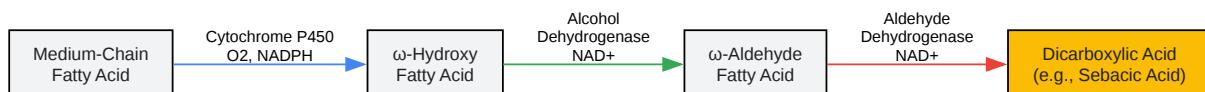
ω -Oxidation of Fatty Acids: The Genesis of Sebacic Acid

Omega (ω)-oxidation is a metabolic pathway that oxidizes the terminal methyl carbon (the ω -carbon) of fatty acids. This process, occurring in the smooth endoplasmic reticulum, provides an alternative route for fatty acid catabolism, particularly for medium-chain fatty acids (10-12 carbons) or when mitochondrial β -oxidation is defective.

The key steps in the formation of a dicarboxylic acid like sebacic acid from a corresponding monocarboxylic acid are:

- **Hydroxylation:** The ω -carbon is hydroxylated by a mixed-function oxidase system involving cytochrome P450 (specifically members of the CYP4A and CYP4F subfamilies), oxygen, and NADPH.
- **Oxidation to an Aldehyde:** The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
- **Oxidation to a Carboxylic Acid:** The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.

Once formed, this dicarboxylic acid can be activated to its coenzyme A (CoA) ester at either end and subsequently enter the β -oxidation pathway.



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Figure 1: ω -Oxidation Pathway of Fatty Acids.

Peroxisomal and Mitochondrial β -Oxidation of Dicarboxylic Acids

While mitochondrial β -oxidation is the primary pathway for most fatty acids, the breakdown of dicarboxylic acids predominantly occurs in peroxisomes. Peroxisomal β -oxidation shares similarities with the mitochondrial pathway but utilizes a different set of enzymes.

The dicarboxylyl-CoA esters are shortened via β -oxidation in the peroxisomes. This process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. The final products of the β -oxidation of sebacic acid (a C10 dicarboxylic acid) include shorter-chain dicarboxylic acids like adipic acid (C6) and succinic acid (C4), which can then enter the citric acid cycle for energy production. While intact mitochondria from some tissues may have limited capacity to oxidize dicarboxylyl-CoAs, the peroxisomal pathway is considered the main route for their degradation.



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Figure 2: Peroxisomal β -Oxidation of Sebacic Acid.

Physiological Roles and Clinical Significance Sebacic Acid as a Biomarker

Elevated urinary excretion of sebacic acid is a key indicator of underlying defects in fatty acid metabolism. Conditions associated with increased sebacic acid levels include:

- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common inborn error of metabolism where the body is unable to break down medium-chain fatty acids.
- Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, this disorder affects the breakdown of fatty acids and amino acids.
- Carnitine-Acylcarnitine Translocase Deficiency: An inherited disorder that impairs the transport of long-chain fatty acids into the mitochondria.
- Zellweger Syndrome and Neonatal Adrenoleukodystrophy: Peroxisomal disorders that lead to the accumulation of very-long-chain fatty acids and dicarboxylic acids.

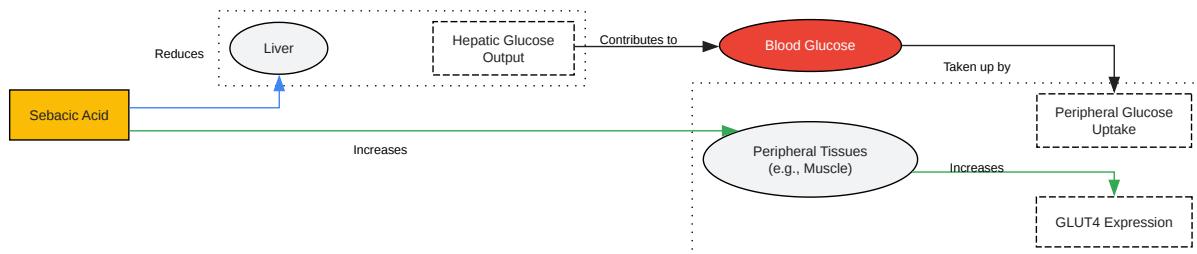
Effects on Glucose Metabolism and Insulin Sensitivity

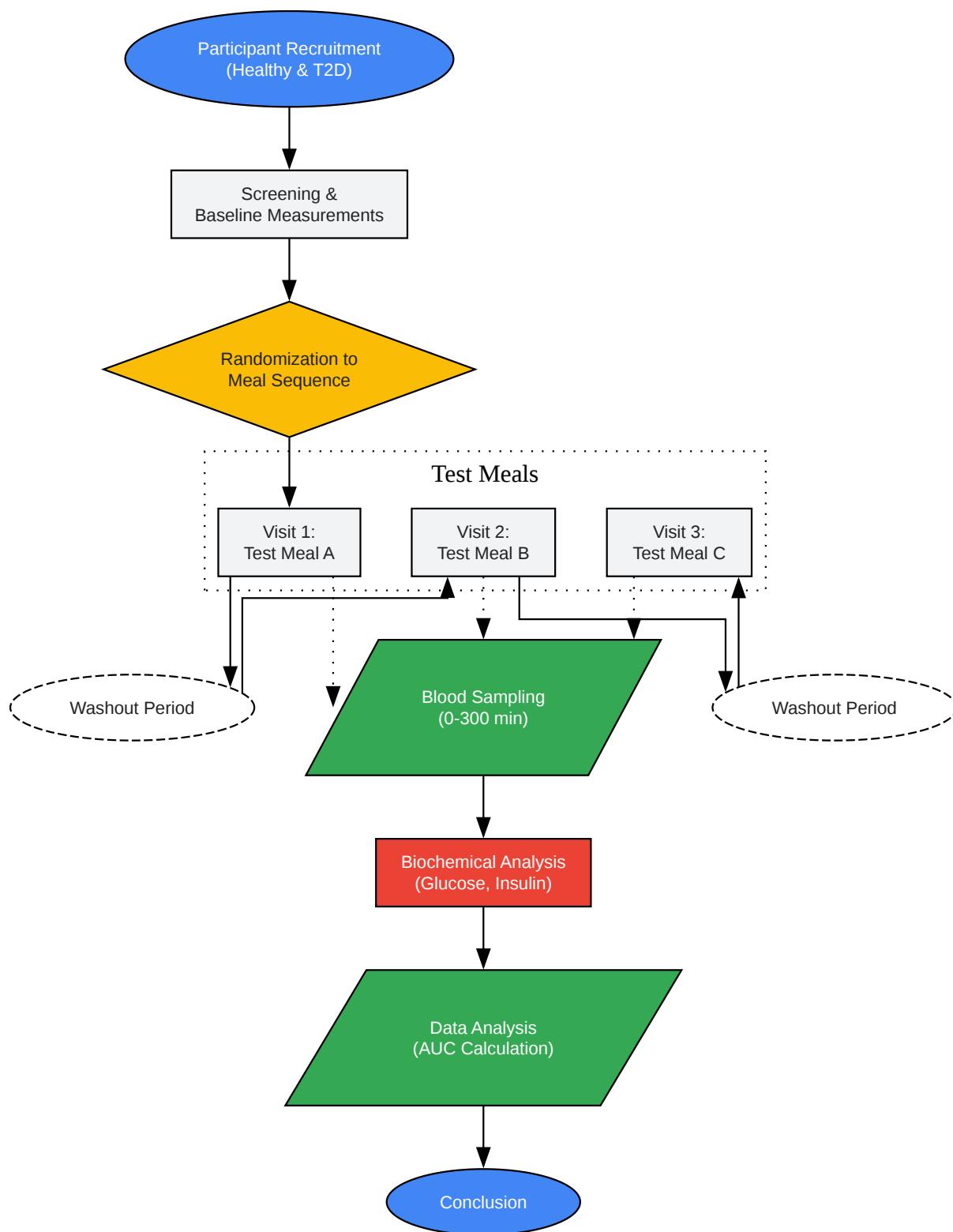
Recent research has focused on the potential of sebacic acid to improve glycemic control. Studies in both animal models and humans with type 2 diabetes have shown that oral administration of sebacic acid can lead to a significant reduction in postprandial hyperglycemia.

The proposed mechanisms for this beneficial effect include:

- Reduced Hepatic Glucose Output: Sebacic acid may lower the rate of glucose production by the liver.
- Increased Peripheral Glucose Disposal: It may enhance the uptake and utilization of glucose by peripheral tissues, such as muscle. This is potentially mediated by an increase in the expression of the GLUT4 glucose transporter.
- Alternative Energy Substrate: By providing an alternative fuel source, sebacic acid may spare glucose from oxidation.

The metabolism of sebacic acid to succinyl-CoA, an intermediate of the citric acid cycle, is thought to play a role in its energy-providing and glucose-lowering effects.



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